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Compound of Interest

Compound Name:
2-Fluoro-5-hydroxy-3-

methoxypyridine

CAS No.: 1227511-69-4

Cat. No.: B1446512

Get Quote

A Strategic Scaffold for High-Affinity Ligand Design
Compound Identity & Physicochemical Profile[1][2]
[3][4][5]
2-Fluoro-5-hydroxy-3-methoxypyridine is a trisubstituted pyridine scaffold increasingly

utilized in modern drug discovery. Its specific substitution pattern—combining an electron-

withdrawing fluorine at the ortho position (relative to nitrogen) with an electron-donating

methoxy group—creates a unique electronic environment that modulates the basicity of the

pyridine nitrogen and the acidity of the phenolic hydroxyl group.
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Property Data

Chemical Name 2-Fluoro-5-hydroxy-3-methoxypyridine

CAS Number 1227511-69-4

MDL Number MFCD16611061

Molecular Formula C₆H₆FNO₂

Molecular Weight 143.12 g/mol

Appearance Off-white to pale yellow solid

Predicted pKa (OH) ~8.5 (Acidity enhanced by F-inductive effect)

Predicted LogP ~1.1 (Lipophilicity suitable for CNS penetration)

H-Bond Donors/Acceptors 1 Donor / 4 Acceptors

Structural Significance in MedChem[2][3][8][9]
Fluorine Effect: The C2-fluorine atom lowers the pKa of the pyridine nitrogen, reducing the

likelihood of non-specific binding and improving metabolic stability against oxidative attacks

at the electron-deficient ring positions.

3-Methoxy Group: Provides a steric handle that can induce atropisomerism in biaryl systems

or fill hydrophobic pockets in kinase active sites.

5-Hydroxyl Handle: Serves as a versatile "warhead" for etherification (e.g., Williamson ether

synthesis) to attach larger pharmacophores or solubilizing tails.

Synthesis & Manufacturing Protocols
The synthesis of 2-Fluoro-5-hydroxy-3-methoxypyridine presents a regioselectivity

challenge. The most robust route avoids direct fluorination of the electron-rich phenol and

instead utilizes a late-stage hydroxylation of a halogenated precursor.

Primary Route: Boronate Oxidation Strategy
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This method is preferred for its high fidelity and avoidance of harsh fluorinating agents (like F2

gas).

Precursor: 5-Bromo-2-fluoro-3-methoxypyridine (Commercially available or synthesized from

2,3-difluoropyridine).

Step-by-Step Protocol:
Borylation (Miyaura Borylation):

Reagents: 5-Bromo-2-fluoro-3-methoxypyridine (1.0 eq), Bis(pinacolato)diboron (1.1 eq),

KOAc (3.0 eq).

Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq).

Solvent: 1,4-Dioxane (anhydrous).

Conditions: Degas with N₂, heat to 90°C for 4-12 hours.

Checkpoint: Monitor by LCMS for conversion to the boronic ester (M+H = 254 for pinacol

ester).

Oxidative Hydroxylation:

Reagents: Crude boronate mixture, Hydrogen Peroxide (30% aq, 5.0 eq), NaOH (1M).

Conditions: Cool to 0°C, add oxidant dropwise (exothermic). Stir at RT for 1 hour.

Quench: Acidify with 1M HCl to pH ~4-5.

Purification: Extract with EtOAc. The phenol is amphoteric; avoid highly basic aqueous

washes during workup to prevent loss to the aqueous phase.

5-Bromo-2-fluoro-
3-methoxypyridine

Boronic Ester
Intermediate

B2pin2, Pd(dppf)Cl2
KOAc, Dioxane, 90°C

2-Fluoro-5-hydroxy-
3-methoxypyridine

(CAS 1227511-69-4)

H2O2, NaOH
Oxidative Hydrolysis
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Figure 1: Palladium-catalyzed synthesis route via boronate oxidation.

Applications in Drug Discovery[2][3][5][8][9]
This scaffold is a bioisostere for 3,5-disubstituted phenols and 5-hydroxyindoles. Its

applications focus on optimizing Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE).

A. Kinase Inhibition (Hinge Binders)
The pyridine nitrogen, modified by the fluorine and methoxy groups, acts as a weak hydrogen

bond acceptor.

Mechanism: The 5-hydroxyl group can be alkylated to extend into the solvent-exposed

region of the kinase, while the pyridine ring interacts with the hinge region (e.g., Met

residue).

Advantage: The 2-Fluoro substituent prevents metabolic oxidation at the C2 position, a

common "soft spot" in pyridine-based drugs.

B. GPCR Ligand Design
In G-Protein Coupled Receptors (GPCRs), particularly Class A, the 3-methoxy group can lock

the conformation of the ligand via intramolecular H-bonding with adjacent N-H donors, reducing

the entropic penalty of binding.

Decision Logic for Scaffold Selection
Use the following logic tree to determine if this scaffold fits your SAR (Structure-Activity

Relationship) campaign:
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Need Pyridine Scaffold?

Is C2 Oxidation a Liability?

Is N-Hbond Acceptor
Too Strong?

Yes

Use Standard Pyridinol

No

Use 2-Fluoro-5-hydroxy-
3-methoxypyridine

Yes (F reduces basicity) No

Click to download full resolution via product page

Figure 2: SAR Decision Tree for incorporating fluorinated pyridine scaffolds.

Handling & Safety (MSDS Highlights)
While specific toxicological data for this CAS is limited, handle as a potent fluorinated

heterocyclic phenol.

GHS Classification:

Skin Irrit. 2 (H315): Causes skin irritation.

Eye Irrit. 2A (H319): Causes serious eye irritation.

STOT SE 3 (H335): May cause respiratory irritation.

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Phenolic compounds are

prone to oxidation over long periods; the fluorine atom provides some stability, but air-free

storage is recommended.
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Incompatibility: Strong oxidizing agents, strong bases (deprotonates the phenol).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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